3-({1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole
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Description
Synthesis Analysis
The synthesis of this compound might involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is often used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, a benzoyl group, and a thiadiazole ring. The trifluoromethoxy group attached to the benzoyl group is a fluorinated substituent, which is often used in pharmaceutical research .Mechanism of Action
Mode of Action
Given its structural similarity to other benzoyl-pyrrolidine compounds, it may interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
The presence of the trifluoromethoxy group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution . The compound’s metabolism and excretion would likely depend on its chemical stability and interactions with metabolic enzymes .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Its effects would likely depend on its specific targets and the cellular context .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of its environment, as changes in pH can alter the compound’s ionization state and thus its interactions with its targets . Similarly, high temperatures could increase the compound’s rate of degradation, reducing its stability .
Properties
IUPAC Name |
[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3S/c15-14(16,17)23-10-3-1-9(2-4-10)13(21)20-6-5-11(8-20)22-12-7-18-24-19-12/h1-4,7,11H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYPQRJUNGSELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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